molecular formula C12H17FN4O B2648829 3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide CAS No. 2198093-02-4

3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2648829
CAS No.: 2198093-02-4
M. Wt: 252.293
InChI Key: CKCBUSOEODYUGX-UHFFFAOYSA-N
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Description

3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

The synthesis of 3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones or amino alcohols.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group can be attached through a nucleophilic substitution reaction using 4-methylpyrimidine as the nucleophile.

    Dimethylation: The final step involves the dimethylation of the amine group using reagents such as dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or halides under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular uptake.

    Industry: The compound can be utilized in the development of specialty chemicals, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrimidinyl moiety may enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide include other pyrrolidine carboxamides and fluorinated pyrimidines. These compounds may share structural features but differ in their chemical reactivity, biological activity, and potential applications. For example:

    N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide: Lacks the fluorine atom, which may result in different binding properties and reactivity.

    3-chloro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide: Substitution of fluorine with chlorine may alter the compound’s electronic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O/c1-9-4-6-14-11(15-9)17-7-5-12(13,8-17)10(18)16(2)3/h4,6H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCBUSOEODYUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C2)(C(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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